Methyl 3-[(4-methyl-3-nitrobenzoyl)amino]thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(4-methyl-3-nitrobenzoyl)amino]thiophene-2-carboxylate is a complex organic compound with the molecular formula C14H12N2O5S. This compound is characterized by the presence of a thiophene ring, a nitrobenzoyl group, and a methyl ester group. It is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-methyl-3-nitrobenzoyl)amino]thiophene-2-carboxylate typically involves a multi-step process. One common method starts with the preparation of 4-methyl-3-nitrobenzoyl chloride from 4-methyl-3-nitrobenzoic acid . This intermediate is then reacted with methyl 3-amino-2-thiophenecarboxylate under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing advanced techniques such as microwave-assisted synthesis to enhance reaction efficiency and yield . The use of high-throughput reactors and continuous flow systems can also be employed to optimize production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-methyl-3-nitrobenzoyl)amino]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: The major product is the corresponding amino derivative.
Substitution: The major product is the carboxylic acid derivative.
Scientific Research Applications
Methyl 3-[(4-methyl-3-nitrobenzoyl)amino]thiophene-2-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-[(4-methyl-3-nitrobenzoyl)amino]thiophene-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The thiophene ring can also participate in electron transfer reactions, contributing to its overall activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-methylthiophene-2-carboxylate: Similar structure but lacks the nitrobenzoyl group.
Methyl 3-amino-6-bromobenzo[b]thiophene-2-carboxylate: Contains a bromine atom instead of a nitro group.
3-Methyl-4-nitrobenzoic acid: Similar aromatic structure but lacks the thiophene ring.
Uniqueness
Methyl 3-[(4-methyl-3-nitrobenzoyl)amino]thiophene-2-carboxylate is unique due to the combination of a nitrobenzoyl group and a thiophene ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject of study in various research fields .
Properties
IUPAC Name |
methyl 3-[(4-methyl-3-nitrobenzoyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5S/c1-8-3-4-9(7-11(8)16(19)20)13(17)15-10-5-6-22-12(10)14(18)21-2/h3-7H,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIAOMQLEQCUCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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